![molecular formula C24H18Cl3N5O2S B12015457 2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3,4-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B12015457.png)

2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3,4-dichlorophenyl)methylidene]acetohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

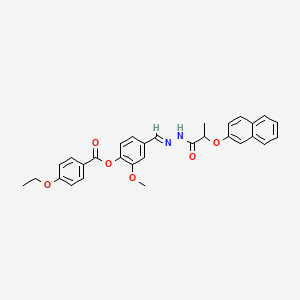

The compound 2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3,4-dichlorophenyl)methylidene]acetohydrazide is a complex organic molecule featuring a triazole ring, chlorophenyl, and methoxyphenyl groups

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-{[4-(4-Chlorphenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3,4-Dichlorphenyl)methyliden]acetohydrazid umfasst typischerweise mehrere Schritte:

Bildung des Triazolrings: Der Triazolring wird durch eine Cyclisierungsreaktion unter Verwendung von Hydrazinderivaten und geeigneten Aldehyden oder Ketonen unter sauren oder basischen Bedingungen synthetisiert.

Substitutionsreaktionen: Die Chlorphenyl- und Methoxyphenylgruppen werden durch nucleophile Substitutionsreaktionen eingeführt, die häufig chlorierte aromatische Verbindungen und methoxy-substituierte aromatische Verbindungen verwenden.

Thioetherbildung: Die Sulfanylgruppe wird durch eine Reaktion zwischen dem Triazolderivat und einer Thiolverbindung eingebaut.

Hydrazidbildung: Der letzte Schritt beinhaltet die Kondensation des Triazol-Thioether-Zwischenprodukts mit einem geeigneten Hydrazid unter Rückflussbedingungen.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung würde wahrscheinlich eine Optimierung der oben genannten Synthesewege umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies könnte die Verwendung von kontinuierlichen Fließreaktoren, fortschrittlichen Reinigungsverfahren wie Chromatographie und strenge Qualitätskontrollmaßnahmen umfassen.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an der Sulfanylgruppe, was zur Bildung von Sulfoxiden oder Sulfonen führt.

Reduktion: Reduktionsreaktionen können den Triazolring oder die Chlorphenylgruppen angreifen und möglicherweise zu Entchlorierungs- oder Hydrierungsprodukten führen.

Substitution: Die aromatischen Ringe können an elektrophilen oder nucleophilen Substitutionsreaktionen teilnehmen, die eine weitere Funktionalisierung ermöglichen.

Häufige Reagenzien und Bedingungen

Oxidation: Reagenzien wie Wasserstoffperoxid oder m-Chlorperbenzoesäure (m-CPBA) unter milden Bedingungen.

Reduktion: Katalytische Hydrierung unter Verwendung von Palladium auf Kohlenstoff (Pd/C) oder Lithiumaluminiumhydrid (LiAlH4).

Substitution: Halogenierte Lösungsmittel und starke Basen oder Säuren, abhängig von der Art der Substitution.

Hauptprodukte

Sulfoxide und Sulfone: Aus Oxidationsreaktionen.

Entchlorierte oder hydrierte Derivate: Aus Reduktionsreaktionen.

Funktionalisierte aromatische Verbindungen: Aus Substitutionsreaktionen.

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie wird diese Verbindung als Baustein für die Synthese komplexerer Moleküle verwendet. Ihre einzigartige Struktur ermöglicht vielfältige chemische Modifikationen, wodurch sie bei der Entwicklung neuer Materialien und Katalysatoren wertvoll ist.

Biologie

Biologisch gesehen hat die Verbindung aufgrund des Vorhandenseins des Triazolrings, der für seine biologische Aktivität bekannt ist, ein Potenzial als antimikrobielles oder antimykotisches Mittel.

Medizin

In der medizinischen Chemie wird die Verbindung auf ihr Potenzial als Medikamentenkandidat untersucht. Der Triazolring und die aromatischen Gruppen sind häufige Motive in Pharmazeutika, was auf mögliche Anwendungen bei der Behandlung von Infektionen oder anderen Krankheiten hindeutet.

Industrie

Industriell kann die Verbindung bei der Entwicklung neuer Polymere oder als Zwischenprodukt bei der Synthese von Farbstoffen und Pigmenten verwendet werden.

Wirkmechanismus

Der Wirkmechanismus von 2-{[4-(4-Chlorphenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3,4-Dichlorphenyl)methyliden]acetohydrazid beinhaltet seine Wechselwirkung mit biologischen Zielstrukturen wie Enzymen oder Rezeptoren. Der Triazolring kann an Metallionen oder an aktiven Stellen in Enzymen binden und deren Funktion hemmen. Die aromatischen Gruppen können die Bindungsaffinität durch hydrophobe Wechselwirkungen verstärken.

Wirkmechanismus

The mechanism of action of 2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3,4-dichlorophenyl)methylidene]acetohydrazide involves its interaction with biological targets such as enzymes or receptors. The triazole ring can bind to metal ions or active sites in enzymes, inhibiting their function. The aromatic groups may enhance binding affinity through hydrophobic interactions.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- 2-{[4-(4-Chlorphenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3-Ethoxy-2-hydroxyphenyl)methyliden]acetohydrazid

- 2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2,4,6-trimethoxyphenyl)methyliden]acetohydrazid

Einzigartigkeit

Die Einzigartigkeit von 2-{[4-(4-Chlorphenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3,4-Dichlorphenyl)methyliden]acetohydrazid liegt in seiner spezifischen Kombination von funktionellen Gruppen, die ihm besondere chemische und biologische Eigenschaften verleihen. Das Vorhandensein sowohl von Chlorphenyl- als auch von Methoxyphenylgruppen zusammen mit dem Triazolring bietet ein vielseitiges Gerüst für weitere Modifikationen und Anwendungen.

Dieser detaillierte Überblick sollte ein umfassendes Verständnis der Verbindung und ihrer Bedeutung in verschiedenen Bereichen vermitteln.

Eigenschaften

Molekularformel |

C24H18Cl3N5O2S |

|---|---|

Molekulargewicht |

546.9 g/mol |

IUPAC-Name |

2-[[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(3,4-dichlorophenyl)methylideneamino]acetamide |

InChI |

InChI=1S/C24H18Cl3N5O2S/c1-34-19-9-3-16(4-10-19)23-30-31-24(32(23)18-7-5-17(25)6-8-18)35-14-22(33)29-28-13-15-2-11-20(26)21(27)12-15/h2-13H,14H2,1H3,(H,29,33)/b28-13+ |

InChI-Schlüssel |

FJACVHTUHYEUNQ-XODNFHPESA-N |

Isomerische SMILES |

COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)Cl)SCC(=O)N/N=C/C4=CC(=C(C=C4)Cl)Cl |

Kanonische SMILES |

COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)Cl)SCC(=O)NN=CC4=CC(=C(C=C4)Cl)Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,4-dimethylphenyl)-2-{(3Z)-2-oxo-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B12015396.png)

![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B12015397.png)

![2-({4-Allyl-5-[(2,6-dimethylanilino)methyl]-4H-1,2,4-triazol-3-YL}sulfanyl)-N-(3-methoxyphenyl)acetamide](/img/structure/B12015419.png)

![N-(furan-2-ylmethyl)-6-imino-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12015424.png)

![5-(4-Bromophenyl)-4-(3-fluoro-4-methoxybenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12015430.png)

![[2-[(E)-[[4-[(4-methylphenyl)sulfonylamino]benzoyl]hydrazinylidene]methyl]phenyl] 4-chlorobenzoate](/img/structure/B12015444.png)

![N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-2-phenylacetohydrazide](/img/structure/B12015452.png)